molecular formula C12H20N2O2 B2532294 N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198939-10-3

N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2532294
CAS No.: 2198939-10-3
M. Wt: 224.304
InChI Key: FZKLMPGUMPIQGN-UHFFFAOYSA-N
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Description

N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that features a piperidine ring, a prop-2-enamide group, and a 3-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide typically involves the reaction of 3-methylpiperidine with an appropriate acylating agent to introduce the 3-oxopropyl group. This is followed by the addition of a prop-2-enamide group through a condensation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be employed in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylpiperidin-1-yl)acetic acid
  • N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide

Uniqueness

N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications.

Properties

IUPAC Name

N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-11(15)13-7-6-12(16)14-8-4-5-10(2)9-14/h3,10H,1,4-9H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKLMPGUMPIQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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